molecular formula C14H19NO2 B13214545 2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13214545
M. Wt: 233.31 g/mol
InChI Key: XHZHUVYAWODVTR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzoxazines, which are known for their stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of benzoxazine derivatives.

Scientific Research Applications

2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Carbofuran: A related compound with similar structural features but different applications.

    Benzofuran derivatives: Share the benzoxazine ring but differ in functional groups and reactivity.

Uniqueness

2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern and the resulting chemical properties. Its stability and versatility in reactions make it distinct from other similar compounds.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2,2-dimethyl-7-(2-methylpropyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H19NO2/c1-9(2)7-10-5-6-11-12(8-10)17-14(3,4)13(16)15-11/h5-6,8-9H,7H2,1-4H3,(H,15,16)

InChI Key

XHZHUVYAWODVTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=C(C=C1)NC(=O)C(O2)(C)C

Origin of Product

United States

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